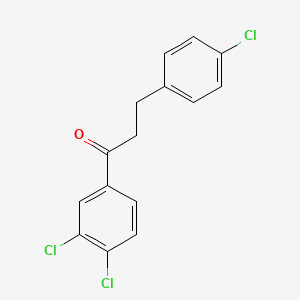

3-(4-Chlorophenyl)-3',4'-dichloropropiophenone

Description

3-(4-Chlorophenyl)-3',4'-dichloropropiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine atoms at the 4-position of the phenyl ring and the 3' and 4' positions of the adjacent aromatic moiety. Its synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation, as seen in analogous compounds . The presence of chlorine atoms enhances lipophilicity and influences electronic properties, which may modulate biological activity .

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAUQKNISTVTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644497 | |

| Record name | 3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296271-46-0 | |

| Record name | 3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296271-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3’,4’-dichloropropiophenone typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichloropropiophenone under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out at room temperature, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-3’,4’-dichloropropiophenone may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3’,4’-dichloropropiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

There appears to be no information about a chemical compound with the name "3-(4-Chlorophenyl)-3',4'-dichloropropiophenone" within the provided search results. However, there is information on similar compounds, such as "3,4'-Dichloropropiophenone" and "2'-Chloro-3-(4-chlorophenyl)propiophenone," whose applications are detailed below.

Applications

3,4'-Dichloropropiophenone can be analyzed using reverse phase (RP) HPLC with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For mass-spec (MS) compatible applications, formic acid can be used instead of phosphoric acid . It is also suitable for pharmacokinetics .

Application Column

- Newcrom R1 is a reverse-phase column with low silanol activity and can be used to analyze 3,4'-Dichloropropiophenone .

Scientific Research Applications

2’-Chloro-3-(4-chlorophenyl)propiophenone is used in several scientific research fields:

- Chemistry It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology This compound is used in studies involving enzyme inhibition and protein-ligand interactions.

- Medicine It is used in research on potential pharmaceutical applications, including anti-inflammatory and anticancer properties.

- Industry It is utilized in the production of specialty chemicals and materials.

Case Studies and Research Findings

- Antioxidant Activity Derivatives of chalcones, including those similar to this compound, exhibited DPPH radical scavenging activities significantly higher than ascorbic acid, highlighting their potential in oxidative stress management.

- Anticancer Studies In vitro studies have shown that this compound effectively reduces cell viability in U-87 glioblastoma cells by inducing apoptosis through mitochondrial pathways.

- Microbial Inhibition A recent investigation found that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating infections caused by these pathogens.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3’,4’-dichloropropiophenone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to receptors or other proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Halogenated Propiophenones

Key Observations :

- Biological Activity: Analogous compounds with dihydroisoxazole or quinazolinone moieties exhibit stronger α1-adrenergic blocking (e.g., compound 23 in ) than simpler propiophenones, suggesting backbone complexity is critical for potency.

- Cytotoxicity : Chalcone derivatives like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one show variable cytotoxicity (IC₅₀: 22.41–1,484.75 μg/mL), with electron-withdrawing groups (e.g., Cl, Br) enhancing activity .

Pharmacological and Toxicological Profiles

Key Findings :

- Halogen Influence : Bromine substituents (e.g., in compound 4 ) correlate with higher cytotoxicity than chlorine, likely due to increased electrophilicity.

- Safety Profile: Chalcone derivatives require further testing on normal cell lines (e.g., Vero cells) to assess selectivity .

Computational and Spectroscopic Studies

- DFT Analysis : Studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) at the B3LYP/6-311G(d,p) level reveal that electron-withdrawing groups stabilize the molecule via intramolecular hydrogen bonding, a property likely shared with the target compound .

Biological Activity

3-(4-Chlorophenyl)-3',4'-dichloropropiophenone, also known by its CAS number 936-59-4, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antifungal, antibacterial, and anti-inflammatory properties.

Synthesis

The synthesis of 3-(4-Chlorophenyl)-3',4'-dichloropropiophenone typically involves the reaction of 4-chlorobenzoyl chloride with dichloropropiophenone derivatives. The reaction conditions and yields can vary based on the specific synthetic route employed. For instance, one method reported a yield of 98% for a related compound synthesized under controlled conditions .

Antifungal Activity

Research has indicated that derivatives of 3-(4-Chlorophenyl)-3',4'-dichloropropiophenone exhibit significant antifungal activity. In vitro studies demonstrated effectiveness against several pathogenic fungal strains, including Candida albicans and Aspergillus niger. Notably, some derivatives showed promising results against Mycobacterium tuberculosis H37Rv, suggesting potential as antitubercular agents .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) were found to be in the range of 0.78-3.125 μg/mL, comparable to standard antibiotics like vancomycin . However, it showed limited or no activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.

Anti-inflammatory Activity

In addition to its antifungal and antibacterial properties, this compound has been studied for its anti-inflammatory effects. A novel series of derivatives were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. Some compounds exhibited higher COX-1 inhibitory activity than established drugs like Meloxicam, indicating potential as anti-inflammatory agents .

The mechanisms underlying the biological activities of 3-(4-Chlorophenyl)-3',4'-dichloropropiophenone involve various biochemical pathways:

- Antifungal Mechanism : The antifungal activity may be attributed to the disruption of fungal cell membrane integrity or interference with fungal metabolic pathways.

- Antibacterial Mechanism : The antibacterial effects are likely due to the inhibition of cell wall synthesis or protein synthesis in bacterial cells.

- Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation.

Case Studies

Several studies have reported on the biological activities of this compound:

- Antifungal Study : A study synthesized various pyrazole derivatives based on the core structure of 3-(4-Chlorophenyl)-3',4'-dichloropropiophenone. These derivatives were tested against four pathogenic fungi, with some showing excellent antifungal activity .

- Antibacterial Evaluation : Another evaluation focused on the antibacterial properties against multidrug-resistant strains. The results highlighted significant efficacy at low concentrations, suggesting a valuable alternative in antibiotic resistance scenarios .

- Inflammation Research : A recent investigation characterized new derivatives for their COX inhibition capabilities. The findings indicated that specific modifications to the compound structure could enhance anti-inflammatory potency .

Q & A

Q. What are the recommended safety protocols for handling 3-(4-Chlorophenyl)-3',4'-dichloropropiophenone in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated during weighing or grinding .

- Ventilation: Conduct experiments in a fume hood or glovebox to minimize inhalation risks, especially during reactions involving volatile solvents .

- Storage: Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Ensure containers are airtight to prevent moisture absorption .

- Waste Disposal: Segregate halogenated waste and use licensed hazardous waste disposal services to comply with environmental regulations .

Q. How can researchers optimize the synthesis of 3-(4-Chlorophenyl)-3',4'-dichloropropiophenone?

Methodological Answer:

- Friedel-Crafts Acylation: Start with 4-chlorobenzene and 3,4-dichloropropionyl chloride. Use anhydrous AlCl₃ as a catalyst in dichloromethane at 0–5°C to control exothermic reactions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .

- Purification: Recrystallize the crude product from ethanol/water (70:30) to remove unreacted starting materials. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.5–8.0 ppm for aromatic protons) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- Mass Spectrometry (MS): Use electron ionization (EI-MS) to confirm molecular ion peaks at m/z 235 [M]⁺ (C₉H₈Cl₂O⁺) and fragment ions at m/z 199 (loss of HCl) .

- NMR Spectroscopy: Analyze ¹H NMR for aromatic protons (doublets at δ 7.6–8.1 ppm) and carbonyl signals (δ 200–210 ppm in ¹³C NMR) .

- X-ray Crystallography: For absolute configuration determination, grow single crystals in ethyl acetate and compare bond angles/planarity with DFT calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60–85%) for this compound?

Methodological Answer:

- Variable Analysis: Systematically test parameters:

- Catalyst loading (AlCl₃: 1.2–2.0 equivalents) .

- Reaction time (2–24 hours) under reflux conditions.

- Solvent polarity (dichloromethane vs. nitrobenzene).

- Statistical Design: Use a factorial design (e.g., 2³) to identify interactions between variables. Optimize using response surface methodology (RSM) .

- By-Product Identification: Employ GC-MS to detect side products like 3,4-dichlorobenzoic acid (retention time: 8.2 min) from over-oxidation .

Q. What strategies are effective for synthesizing derivatives with modified substituents (e.g., fluoro or nitro groups)?

Methodological Answer:

- Electrophilic Substitution: Introduce nitro groups via nitration (HNO₃/H₂SO₄ at 0°C), followed by reduction to amines using Pd/C and H₂ .

- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) and Pd(PPh₃)₄ catalyst in THF/water (3:1) at 80°C .

- Functional Group Interconversion: Convert the ketone to a hydrazone derivative using hydrazine hydrate (80%) in ethanol under reflux (yield: 75–90%) .

Q. How can researchers assess the environmental persistence of this compound and its degradation products?

Methodological Answer:

- Photodegradation Studies: Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-QTOF-MS. Major products include 3,4-dichlorobenzoic acid and chlorophenols .

- Biodegradation Screening: Use soil microcosms spiked with 100 ppm compound. Monitor degradation via GC-MS and quantify microbial activity (ATP assays) .

- QSPR Modeling: Predict half-life using quantitative structure-property relationship models based on logP (2.8) and molecular polarizability (18.9 ų) .

Q. What computational methods are suitable for predicting the reactivity of 3-(4-Chlorophenyl)-3',4'-dichloropropiophenone in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute Fukui indices for electrophilic/nucleophilic attack sites .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways using GROMACS .

- Docking Studies: For pharmacological applications, dock the compound into enzyme active sites (e.g., serine proteases) using AutoDock Vina .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points (e.g., 92–96°C vs. 98–101°C)?

Methodological Answer:

Q. What experimental designs are recommended for studying synergistic effects in multi-substituted analogs?

Methodological Answer:

- Orthogonal Arrays: Use Taguchi methods to test substituent combinations (e.g., -Cl, -F, -NO₂) on bioactivity.

- SAR Analysis: Corordinate substituent electronic effects (Hammett σ values) with biological data (e.g., IC₅₀) using multivariate regression .

Q. How can researchers validate the pharmacological activity of this compound against computational predictions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.